2-Bromo-5-fluoroterephthalic acid
CAS No.: 1245807-64-0
Cat. No.: VC21014994
Molecular Formula: C8H4BrFO4
Molecular Weight: 263.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245807-64-0 |
|---|---|
| Molecular Formula | C8H4BrFO4 |
| Molecular Weight | 263.02 g/mol |
| IUPAC Name | 2-bromo-5-fluoroterephthalic acid |
| Standard InChI | InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | NOWJAVVCARLMRF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O |
Introduction
2-Bromo-5-fluoroterephthalic acid, also known as 2-bromo-5-fluoro-1,4-benzenedicarboxylic acid, is a chemical compound with the molecular formula C₈H₄BrFO₄ and a molecular weight of 263.02 g/mol . This compound is a derivative of terephthalic acid, modified with bromine and fluorine substituents at specific positions on the benzene ring.
Synthesis and Applications
The synthesis of 2-bromo-5-fluoroterephthalic acid typically involves the modification of terephthalic acid through halogenation reactions. This compound can be used as an intermediate in the production of polymers, pharmaceuticals, and other organic compounds. Its unique structure makes it suitable for applications requiring specific chemical properties, such as reactivity and stability.
Safety and Handling
2-Bromo-5-fluoroterephthalic acid is classified with hazard codes indicating potential risks to health. It is advised to handle the compound with caution, following safety guidelines to minimize exposure. The compound's hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume